molecular formula C14H20N2O3 B2604192 Furan-3-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320458-78-2

Furan-3-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2604192
CAS RN: 2320458-78-2
M. Wt: 264.325
InChI Key: RBNOPPWPVFOLOJ-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a diazepane ring and a furan ring, making it a unique and complex molecule.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthesis of Furan Derivatives : A study by Sobenina et al. (2011) explored the synthesis of furan-2-one derivatives from 4,5,6,7-tetrahydroindole, showcasing a method that could be applicable to similar furanic compounds, potentially including Furan-3-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Sobenina et al., 2011).

  • Catalytic Reduction of Biomass-Derived Furanic Compounds : Research by Nakagawa et al. (2013) on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) highlights the potential of furanic compounds in biorefinery, suggesting possible pathways for the conversion of Furan-3-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone into valuable chemicals (Nakagawa et al., 2013).

  • Enzyme-catalyzed Oxidation for Polymer Production : Dijkman et al. (2014) described an enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a precursor for polymers, indicating the potential of enzymatic processes in converting furanic derivatives for material science applications (Dijkman et al., 2014).

  • Selective Hydrogenation for Biofuel Additives : A study by Li et al. (2018) on the selective deoxygenation of furfural to 2-methylfuran, a biogasoline additive, presents a potential application in energy and fuels for furanic derivatives, including the target compound (Li et al., 2018).

  • Biomass-derived Solvent Applications : Pace et al. (2012) discussed the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from furanic compounds, as an environmentally benign solvent in synthesis, suggesting potential solvent applications for related furanic derivatives (Pace et al., 2012).

properties

IUPAC Name

furan-3-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOPPWPVFOLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

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